molecular formula C28H28ClN3O2S B454751 2-[3-(2-CHLOROPHENETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHYLPHENYL)ACETAMIDE

2-[3-(2-CHLOROPHENETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHYLPHENYL)ACETAMIDE

Cat. No.: B454751
M. Wt: 506.1g/mol
InChI Key: YZSBLAANRFZBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-CHLOROPHENETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenethyl group, a methylphenyl group, and an ethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-CHLOROPHENETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenethyl, methylphenyl, and ethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-CHLOROPHENETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles.

Major Products

Scientific Research Applications

2-[3-(2-CHLOROPHENETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-CHLOROPHENETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives with different substituents, such as:

  • 2-[3-(2-BROMOPHENETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHYLPHENYL)ACETAMIDE
  • 2-[3-(2-FLUOROPHENETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[3-(2-CHLOROPHENETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHYLPHENYL)ACETAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H28ClN3O2S

Molecular Weight

506.1g/mol

IUPAC Name

2-[3-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C28H28ClN3O2S/c1-3-20-10-12-22(13-11-20)30-26(33)18-25-27(34)32(23-14-8-19(2)9-15-23)28(35)31(25)17-16-21-6-4-5-7-24(21)29/h4-15,25H,3,16-18H2,1-2H3,(H,30,33)

InChI Key

YZSBLAANRFZBJJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3Cl)C4=CC=C(C=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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